1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol
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Overview
Description
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound with two adjacent nitrogen atoms in a six-membered ring. Compounds containing pyridazine rings have shown a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol typically involves the reaction of pyridazine derivatives with ethylamine and propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The pyridazine ring allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share the pyridazine core but differ in their substituents, leading to unique pharmacological properties .
Properties
CAS No. |
79157-64-5 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[ethyl(pyridazin-3-yl)amino]propan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-3-12(7-8(2)13)9-5-4-6-10-11-9/h4-6,8,13H,3,7H2,1-2H3 |
InChI Key |
DVMNMKPINBGDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)O)C1=NN=CC=C1 |
Origin of Product |
United States |
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